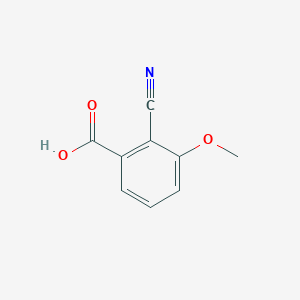

2-Cyano-3-methoxybenzoic acid

Beschreibung

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research

The acidity of benzoic acid derivatives, for instance, is a well-studied phenomenon, with electron-withdrawing groups generally increasing acidity and electron-donating groups decreasing it. libretexts.orgresearchgate.net This modulation of electronic properties is a key reason for their utility. Researchers have dedicated considerable effort to understanding the structure-property relationships of substituted benzoic acids, employing both experimental techniques and computational methods to predict their behavior. mdpi.comacs.orgresearchgate.netresearchgate.net Their importance is further highlighted by their use as reference standards in physical organic chemistry, such as in the Hammett equation, which quantifies the electronic effect of substituents on reaction rates and equilibria. mdpi.com

Significance of Cyano and Methoxy (B1213986) Functional Groups in Aromatic Systems

The presence of both a cyano (-C≡N) and a methoxy (-OCH3) group on the same aromatic ring, as in 2-Cyano-3-methoxybenzoic acid, imparts a unique combination of electronic and steric properties to the molecule.

The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. fiveable.me This feature significantly influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack. fiveable.me The linear geometry of the cyano group also has steric implications for the molecule's conformation and its interactions with other molecules. rsc.org In organic synthesis, the cyano group is a valuable synthon, as it can be readily converted into other functional groups like carboxylic acids and amines. wikipedia.orgebsco.com

The methoxy group , conversely, is generally considered an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. vaia.com This electron-donating nature activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. vaia.com However, the oxygen atom's electronegativity also exerts an electron-withdrawing inductive effect. vaia.com The methoxy group can influence a molecule's physical properties, such as solubility and crystallinity, and can participate in hydrogen bonding. ontosight.aitandfonline.com In medicinal chemistry, the methoxy group is often incorporated into drug candidates to enhance their binding to target proteins and improve their pharmacokinetic properties. researchgate.net

The interplay of the strongly electron-withdrawing cyano group and the electron-donating (by resonance) methoxy group in this compound creates a complex electronic environment on the aromatic ring, which can lead to interesting and potentially useful chemical reactivity and biological activity.

Research Gaps and Future Directions in this compound Chemistry

While the individual roles of cyano and methoxy groups are well-understood, the specific properties and applications of this compound are less extensively documented in publicly available research. Much of the available information points to its use as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. smolecule.comchemsrc.com

A significant research gap appears to be the detailed investigation of the unique reactivity patterns of this compound that arise from the proximate and electronically opposed cyano and methoxy groups. A systematic study of its behavior in various organic reactions could uncover novel synthetic methodologies.

Furthermore, while related compounds have been investigated for biological activities, dedicated studies on the potential therapeutic applications of this compound itself are not widely reported. europa.eu Future research could focus on screening this compound for various biological activities, such as anticancer or antimicrobial effects, given that both cyano and methoxy-substituted aromatics have shown promise in these areas.

Another avenue for future exploration is the synthesis and characterization of metal complexes involving this compound as a ligand. The coordination chemistry of such a molecule could lead to new catalysts or materials with interesting electronic or magnetic properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7NO3 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-cyano-3-methoxybenzoic acid |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,1H3,(H,11,12) |

InChI-Schlüssel |

MCAUOXWWJLZVNW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1C#N)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Proposed Synthetic Routes for 2-Cyano-3-methoxybenzoic Acid

One of the most direct methods for preparing this compound involves the hydrolysis of a corresponding nitrile precursor, such as 2-methyl-3-methoxybenzonitrile. This transformation is typically achieved under acidic or basic conditions. libretexts.org For instance, heating the nitrile under reflux with a dilute acid like hydrochloric acid yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas; subsequent acidification is then required to obtain the free carboxylic acid. libretexts.org

A patent describes a multi-step synthesis starting from 4-methyl-3-methoxybenzoic acid, which is converted to 4-methyl-3-methoxybenzamide and then dehydrated to 4-methyl-3-methoxybenzonitrile. google.com Subsequent bromination and hydrolysis steps can lead to the formation of the desired benzoic acid derivative. google.com The hydrolysis of nitriles can also be mediated by enzymes, offering a green chemistry approach. Nitrilases have been shown to convert aryl nitriles into the corresponding carboxylic acids. researchgate.net

| Starting Material | Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 2-methyl-3-methoxybenzonitrile | HCl (aq) or NaOH (aq) followed by H+ | This compound | Hydrolysis of nitrile | libretexts.org |

| 4-methyl-3-methoxybenzoic acid | 1. SOCl2, Toluene; 2. NH3 (aq); 3. Dehydrating agent | 4-methyl-3-methoxybenzonitrile | Amidation and dehydration | google.com |

| 4-hydroxy-3-methoxybenzonitrile | Nitrilase (enzyme) | Vanillic acid | Enzymatic hydrolysis | researchgate.net |

A common strategy for introducing the cyano group is through the cyanation of an aryl halide. This typically involves the reaction of a brominated benzoic acid derivative with a cyanide source, often catalyzed by a transition metal. For example, 2-bromo-3-methoxybenzoic acid can serve as a direct precursor. nih.gov The Sandmeyer reaction, where a diazonium salt formed from an amino group is displaced by a cyanide, is a classic method for this transformation.

The synthesis of 2-bromo-3-methylbenzoic acid from p-nitrotoluene involves bromination followed by reaction with potassium cyanide, which simultaneously converts the nitro group to a nitrile and hydrolyzes it to a carboxylic acid, although this specific example leads to a methyl derivative. orgsyn.org

| Starting Material | Key Reagents/Reaction | Intermediate/Product | Strategy | Reference |

|---|---|---|---|---|

| 2-bromo-3-methoxybenzoic acid | Cyanide source (e.g., CuCN) | This compound | Nucleophilic aromatic substitution | nih.gov |

| Aryl amine | NaNO2, HCl then CuCN | Aryl nitrile | Sandmeyer reaction | |

| p-nitrotoluene | 1. Br2, Fe; 2. KCN, 2-ethoxyethanol, H2O | 2-bromo-3-methylbenzoic acid | Bromination and cyanation/hydrolysis | orgsyn.org |

Building the molecule by adding functional groups to a simpler benzoic acid core is another viable approach. The synthesis of 2-bromo-3-methoxybenzoic acid, a potential precursor, can be achieved by the bromination of 3-methoxybenzoic acid. ontosight.ai This electrophilic aromatic substitution is directed by the methoxy (B1213986) and carboxylic acid groups. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director.

A study on the reaction of bromobenzoic acids with arylacetonitriles in the presence of LDA (lithium diisopropylamide) at low temperatures led to the formation of 2-cyanobenzoic acids through a proposed benzyne (B1209423) intermediate. acs.org This suggests a pathway for the simultaneous introduction of the cyano group and formation of the benzoic acid from a bromo-precursor.

While not directly yielding this compound, multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity and are relevant for the synthesis of derivatives. tcichemicals.com MCRs bring together three or more reactants in a single reaction vessel to form a product that contains portions of all the reactants. tcichemicals.com

For example, a one-pot, four-component reaction has been used to synthesize pyrano[2,3-c]pyrazole derivatives, highlighting the efficiency of such methods in creating complex heterocyclic systems. aablocks.com Another example is the synthesis of functionalized 2-amino-3-cyano-4-chromones from acetylsalicylic acid derivatives and malononitrile. arkat-usa.org This one-pot methodology involves acylation followed by cyclization. arkat-usa.org The principles of these reactions could be adapted for the synthesis of heterocyclic structures starting from or incorporating the this compound scaffold.

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Ullmann-type coupling reactions, which are copper-catalyzed nucleophilic aromatic substitutions, are a key strategy for forming aryl-ether or biaryl bonds. organic-chemistry.org These reactions could be employed to introduce the methoxy group onto a suitably substituted cyanobenzoic acid precursor or to couple a cyanophenyl group to a methoxybenzoic acid derivative. organic-chemistry.orgsmolecule.com For instance, the synthesis of 4-(4-cyanophenyl)-2-methoxybenzoic acid can be envisioned using an Ullmann coupling. smolecule.com

Catalytic C-H bond functionalization is an emerging field that offers a more atom-economical approach to synthesis. acs.org While direct C-H cyanation or methoxylation of a benzoic acid can be challenging, research into catalysts for such transformations is ongoing.

| Reaction Type | Catalyst | Application | Potential Advantage | Reference |

|---|---|---|---|---|

| Ullmann-type Coupling | Copper(I) or Copper(II) | Formation of aryl-ether or biaryl bonds | Versatile for C-O and C-C bond formation | organic-chemistry.orgsmolecule.com |

| C-H Bond Functionalization | Iridium or other transition metals | Direct introduction of functional groups | High atom economy, reduced pre-functionalization | acs.org |

Microwave-Assisted Synthesis for Related Compounds

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgijprdjournal.com This technology utilizes microwave radiation to heat the reaction mixture, resulting in rapid and uniform heating that can dramatically reduce reaction times. ijprdjournal.comscispace.com

In the context of substituted benzoic acids and their derivatives, microwave irradiation has been successfully employed in various synthetic transformations. For instance, the hydrolysis of benzanilide (B160483) to benzoic acid can be achieved in just 10 minutes using microwave heating with sulfuric acid, a significant time reduction from the 30 minutes required for conventional reflux. ajrconline.org Similarly, microwave-assisted DCC (dicyclohexylcarbodiimide) coupling reactions have been used to synthesize amides from heterocyclic substituted carboxylic acids and amino acid esters, providing satisfying yields where standard conditions failed or gave poor results. nih.gov

The synthesis of 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl)amino]benzoic acids has also been efficiently carried out using microwave irradiation. This method involves the reaction with acetic anhydride (B1165640) and triethylamine, subjected to microwave heating for just one minute at 80°C, yielding the desired products in moderate to good yields. reading.ac.uk Furthermore, the synthesis of tri-substituted 1,3,5-triazines from substituted benzoic acids and metformin (B114582) has been optimized under microwave conditions, achieving near-quantitative yields at 100°C in 3 hours, proving more efficient than conventional heating. mdpi.com

These examples highlight the potential of microwave-assisted synthesis for reactions involving compounds structurally related to this compound. The rapid heating and potential for improved yields make it an attractive methodology for various synthetic steps, including esterification, amidation, and other derivatizations. scispace.comnumberanalytics.com

Atom Economy and Efficiency in Synthetic Pathways

Green chemistry principles emphasize the importance of designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wikipedia.orgnih.gov Atom economy is a key metric in this regard, calculating the percentage of the total mass of reactants that is incorporated into the desired product. lumenlearning.comrsc.org A higher atom economy signifies a more efficient and less wasteful process. rsc.org

In the synthesis of fine chemicals like substituted benzoic acids, achieving high atom economy is a primary goal. nih.gov For instance, in the synthesis of benzoic acid itself, the atom economy can be calculated to be 57.4%, indicating that a significant portion of the reactant atoms are not part of the final product. researchgate.net This highlights the need for optimizing reaction pathways to improve efficiency.

Several other metrics are used to evaluate the "greenness" of a chemical process. The Environmental Factor (E-factor) quantifies the amount of waste produced per unit of product, with a lower E-factor being more desirable. wikipedia.org Process Mass Intensity (PMI) is another useful metric, particularly in the pharmaceutical industry, which considers the total mass of all materials (reactants, solvents, reagents) used to produce a certain mass of product. nih.gov The relationship between these two is E-Factor = PMI - 1. nih.gov

By analyzing these metrics, chemists can identify areas for improvement in a synthetic route. whiterose.ac.uk For example, choosing reactions that proceed with high yields and selectivity, and minimizing the use of stoichiometric reagents in favor of catalytic alternatives, can significantly improve atom economy and reduce waste. buffalostate.edu The application of these principles to the synthesis of this compound would involve a critical evaluation of each synthetic step to maximize material efficiency and minimize environmental impact. researchgate.netwiley-vch.de

Solvent Selection and Waste Minimization in Preparation Processes

The choice of solvents and the management of waste are critical aspects of green chemistry in the synthesis of chemical compounds. numberanalytics.comsolubilityofthings.com Solvents often constitute the largest mass component in a chemical process and are a major source of waste. acs.org Therefore, selecting appropriate solvents and implementing strategies to minimize waste are essential for developing sustainable synthetic methods. numberanalytics.comsolubilityofthings.com

For the preparation of substituted benzoic acids, solvent selection can significantly influence reaction outcomes and environmental impact. The solubility of benzoic acid and its derivatives varies across different solvents, which can affect reaction rates and product isolation. researchgate.netdiva-portal.org Green chemistry principles advocate for the use of safer, less toxic, and more environmentally benign solvents. nih.gov This includes considering alternatives to hazardous solvents like dichloromethane (B109758) (DCM) and exploring the use of bio-based feedstocks and renewable solvents. solubilityofthings.comresearchgate.net The ideal solvent system would not only facilitate the desired reaction but also be easily recyclable and have a low environmental footprint. acs.org

Derivatization Strategies for this compound

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of a wide range of esters and amides. These functional group transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

Esterification can be achieved through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.

Amidation reactions are also crucial for creating derivatives with diverse biological activities. Direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ceric ammonium nitrate (B79036) (CAN). nih.govnih.gov Microwave-assisted amidation has been shown to be a rapid and efficient method for this transformation. nih.govnih.gov For example, heterocyclic substituted benzoic acids have been successfully coupled with amino acid esters using microwave-assisted DCC coupling, achieving good yields in a short reaction time. nih.gov

Nitrile Group Transformations (e.g., reduction, controlled hydrolysis variants)

The nitrile group on the this compound backbone offers another avenue for chemical modification.

Reduction of the nitrile group typically yields a primary amine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The resulting aminomethyl group can introduce a basic center into the molecule, which can be important for biological interactions. Enzymatic reduction of nitrile-containing compounds to their corresponding amines has also been demonstrated, offering a potentially greener alternative. google.com Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been used for the reduction of a variety of nitriles to primary amines in excellent yields. organic-chemistry.org

Controlled hydrolysis of the nitrile group can lead to the formation of an amide. This selective hydration can be challenging as the reaction can proceed to the carboxylic acid. stackexchange.com However, specific conditions have been developed to favor the formation of the primary amide. For instance, hydrolysis in the presence of a base like sodium hydroxide in a mixed solvent system can selectively produce the amide. arkat-usa.orgoatext.com Transition metal catalysts, such as those from Group VIII or IIB metals, have also been employed to catalyze the hydrolysis of nitriles to amides under controlled pH conditions. google.com Furthermore, using alkaline hydrogen peroxide has been shown to convert nitriles to amides in a single step. researchgate.net The ability to selectively hydrolyze one of two nitrile groups on a phthalonitrile (B49051) compound highlights the potential for controlled transformations. googleapis.com

Methoxy Group Reactivity and Selective Modifications

The methoxy group (-OCH₃) on the aromatic ring of this compound is an electron-donating group that influences the reactivity of the ring towards electrophilic substitution. libretexts.orgorgosolver.comvaia.com It generally directs incoming electrophiles to the ortho and para positions. orgosolver.com

Demethylation , the cleavage of the methyl group to yield a hydroxyl group, is a common modification. This can be achieved using various reagents, though selectivity can be a challenge. blucher.com.br For instance, aluminum halides in an organic solvent can be used for the regioselective demethylation of p-methoxy groups in phenolic esters. google.com Enzymatic methods, such as those using cytochrome P450 enzymes, have shown high selectivity for demethylating methoxy groups at specific positions on benzoic acid derivatives. rsc.orgresearchgate.netrsc.org For example, the enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid, with a strong preference for the para position over the ortho or meta positions. rsc.orgresearchgate.netrsc.org While this specific enzyme targets the para position, the principle of using enzymes for selective demethylation is a promising strategy. researchgate.net The reactivity of the methoxy group is also influenced by the presence of other substituents on the ring. libretexts.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

There is currently no available data on the ¹H NMR, ¹³C NMR, or two-dimensional NMR spectra of 2-Cyano-3-methoxybenzoic acid.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

Detailed analysis of the chemical shifts, coupling constants, and multiplicity of the aromatic and methoxy (B1213986) protons is not possible without experimental or predicted ¹H NMR data.

¹³C NMR Spectral Analysis, including DEPT Techniques

Information regarding the chemical shifts of the nine distinct carbon atoms in the molecule, including the quaternary carbons of the carboxylic acid, cyano group, and the aromatic ring, is unavailable. Consequently, Distortionless Enhancement by Polarization Transfer (DEPT) analysis, which differentiates between CH, CH₂, and CH₃ carbons, cannot be performed.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Without foundational 1D NMR data, the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations is not feasible.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific vibrational frequencies for the functional groups within this compound have not been reported.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies (C≡N, C=O)

While general ranges for the characteristic vibrational frequencies of nitrile (C≡N) and carbonyl (C=O) groups are known, the precise absorption bands for these functional groups within the specific molecular environment of this compound have not been documented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical tool for the determination of the molecular weight and structural elucidation of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical monoisotopic mass of this compound (C₉H₇NO₃) is 177.04259 Da. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Predicted mass-to-charge ratios (m/z) for various adducts and ions of this compound, which can be detected by HRMS, provide further confirmation of the compound's identity. These predictions are based on the compound's exact mass and the mass of the ionizing agent or adduct. uni.lu

| Adduct/Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.04987 |

| [M+Na]⁺ | 200.03181 |

| [M+K]⁺ | 216.00575 |

| [M+NH₄]⁺ | 195.07641 |

| [M-H]⁻ | 176.03531 |

Electron Ionization (EI-MS) and Soft Ionization Techniques (e.g., MALDI-TOF MS) for Fragmentation Patterns and Molecular Ion Confirmation

Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are used to generate intact molecular ions with minimal fragmentation, which is particularly useful for confirming the molecular weight. The analysis of small molecules by MALDI-TOF can be challenging due to interference from matrix-related peaks in the low-mass range. core.ac.ukacs.org However, the use of appropriate matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), can facilitate the ionization of this compound, allowing for the clear detection of its protonated molecule [M+H]⁺ at m/z 178 or deprotonated molecule [M-H]⁻ at m/z 176. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Both GC-MS and LC-MS are powerful hyphenated techniques used to separate components of a mixture and identify them, making them ideal for purity assessment and identity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. colostate.edu this compound would likely be converted to a more volatile ester, such as its methyl ester, prior to injection. The gas chromatograph would then separate the derivatized analyte from any impurities. The mass spectrometer would subsequently provide a mass spectrum of the eluting compound, which can be compared to a library of known spectra for identity confirmation. The purity is determined by the relative area of the main peak in the chromatogram. researchgate.netplantarchives.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar compounds like benzoic acids without the need for derivatization. nih.govkoreascience.kr A reversed-phase HPLC column can effectively separate this compound from its isomers and other related substances. vu.edu.au The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which would generate ions such as [M-H]⁻ or [M+H]⁺. The MS detector confirms the identity of the compound by its mass-to-charge ratio, while the LC chromatogram provides a quantitative measure of its purity. koreascience.krresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies for Precise Bond Lengths, Angles, and Conformation

While a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available databases, its structural parameters can be reliably predicted by examining closely related compounds, such as anisic acid (p-methoxybenzoic acid). rsc.org Single-crystal X-ray diffraction analysis provides detailed information on the internal lattice and molecular geometry. carleton.edu

The molecule is expected to have a largely planar conformation, with the carboxyl and methoxy groups attached to the benzene (B151609) ring. The table below presents expected bond lengths and angles based on the known structure of anisic acid. rsc.org These values provide a model for the molecular geometry of this compound.

| Parameter | Description | Expected Value (based on anisic acid) |

|---|---|---|

| Bond Lengths (Å) | C-C (in ring) | ~1.38 - 1.40 Å |

| C(ring)-C(carboxyl) | ~1.50 Å | |

| C=O (carboxyl) | ~1.23 Å | |

| C-OH (carboxyl) | ~1.29 Å | |

| C(ring)-O (methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.44 Å | |

| Bond Angles (°) | C-C-C (in ring) | ~119 - 121° |

| O-C=O (carboxyl) | ~123° | |

| C(ring)-C-O (carboxyl) | ~118 - 119° | |

| C(ring)-O-C (methoxy) | ~117° |

Analysis of Supramolecular Interactions in Crystal Packing (e.g., hydrogen bonding, π-π stacking, C–H⋯π)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent supramolecular interactions. ias.ac.inamercrystalassn.org For this compound, several key interactions are anticipated.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com This robust R²₂(8) graph set motif is a defining feature in the crystal engineering of carboxylic acids and is expected to be the primary interaction driving the crystal packing of this compound. mdpi.com

π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions, which contribute to the stabilization of the crystal structure. These interactions typically occur in a parallel-displaced or T-shaped geometry rather than a direct face-to-face sandwich orientation to minimize electrostatic repulsion. wikipedia.orgwikipedia.org The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups on the benzene ring can influence the strength and geometry of these π-π stacking interactions. nih.govrsc.org

Polymorphism and Crystallinity Analysis via Powder X-ray Diffraction (PXRD)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for investigating crystalline materials.

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline structure. Sharp, well-defined peaks in the pattern indicate a highly crystalline material, while broad humps suggest the presence of amorphous content.

Should this compound exhibit polymorphism, each crystalline form would produce a unique PXRD pattern. By comparing the patterns of samples crystallized under different conditions (e.g., different solvents, temperatures, or pressures), one could identify and characterize distinct polymorphs. The positions (in terms of 2θ angle) and relative intensities of the diffraction peaks could be used to determine the unit cell parameters for each polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. By measuring the absorbance of light in the ultraviolet and visible regions, one can identify the presence of chromophores, which are the parts of a molecule that absorb light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The chromophore in this molecule is the entire 2-cyano-3-methoxybenzoyl system. The benzoic acid moiety itself has characteristic π → π* transitions. The presence of the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (-OCH₃) group on the benzene ring would be expected to influence the position and intensity of these absorption bands.

Specifically, these substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzoic acid. The analysis of these shifts helps in understanding the electronic structure of the molecule. The cyano group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, would likely lead to complex interactions affecting the energy of the electronic transitions.

A hypothetical data table for the UV-Vis absorption of this compound in a standard solvent like ethanol might look like this:

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~210 | ~25,000 | π → π |

| ~250 | ~15,000 | π → π |

| ~290 | ~5,000 | n → π* |

Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual experimental values would be required for a definitive analysis.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. When the solvent is changed, the absorption maxima may shift.

For this compound, studying its UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would provide insight into the nature of the electronic transitions. For instance, π → π* transitions often exhibit a bathochromic shift (red shift) with increasing solvent polarity, while n → π* transitions typically show a hypsochromic shift (blue shift).

Observing these shifts would help to assign the absorption bands to specific electronic transitions and provide information about the change in dipole moment of the molecule upon electronic excitation.

A hypothetical data table illustrating solvent effects might be:

| Solvent | Dielectric Constant | λmax (nm) for π → π | λmax (nm) for n → π |

| Hexane | 1.88 | 245 | 295 |

| Ethanol | 24.55 | 250 | 290 |

| Water | 80.1 | 252 | 288 |

Note: This table is for illustrative purposes to show the expected trends. Actual experimental data is necessary for accurate analysis.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and stability of a molecule in various environments (e.g., in a vacuum or in a solvent).

For a flexible molecule like 2-Cyano-3-methoxybenzoic acid, MD simulations can explore its conformational landscape in a dynamic context. Starting from an optimized low-energy structure, the simulation tracks the atomic trajectories over a period, typically nanoseconds to microseconds.

This process, known as conformational sampling, reveals:

The range of accessible conformations under specific conditions (temperature, solvent).

The stability of different conformers over time.

Transitions between different conformational states and the associated energy barriers.

Analysis of the MD trajectory can identify the most populated conformational clusters and characterize the flexibility of different parts of the molecule, such as the rotation of the methoxy (B1213986) and carboxyl groups. Enhanced sampling techniques can be employed to overcome high energy barriers and explore the conformational space more efficiently.

Reactivity and Reaction Mechanisms of 2 Cyano 3 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in reactions typical of its class, including the formation of esters, amides, and other acid derivatives.

2-Cyano-3-methoxybenzoic acid can be converted to its corresponding esters through various esterification methods. A common laboratory method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, milder, and more specialized methods can be employed. For example, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various benzoic acids with alcohols, such as methanol, at moderate temperatures (e.g., 70°C), often providing high yields without the need for extensive purification. nih.govsemanticscholar.org

Amidation, the formation of an amide, is another key reaction of the carboxylic acid moiety. This can be achieved by reacting the acid with an amine. Direct amidation often requires high temperatures to drive off the water formed. More sophisticated methods involve the use of coupling agents or catalysts. Boric acid, for instance, has emerged as an effective catalyst for the direct amidation of carboxylic acids with amines, proceeding through a triacyloxyborane-amine complex intermediate. google.com This method is notable for its operational simplicity and tolerance of various functional groups. google.com For more sensitive substrates, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride, before reaction with an amine. thieme-connect.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Methanol (MeOH) | N-Bromosuccinimide (NBS), 70°C | Methyl 2-cyano-3-methoxybenzoate |

| Amidation | Primary or Secondary Amine (RNH₂ or R₂NH) | Boric Acid (B(OH)₃), Refluxing Xylenes | N-Substituted 2-cyano-3-methoxybenzamide |

The carboxylic acid group of this compound serves as a precursor for various derivatives, most notably acid chlorides. These highly reactive intermediates are pivotal in the synthesis of esters and amides, particularly when direct conversion from the carboxylic acid is inefficient. The standard method for this transformation involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com For instance, reacting a substituted benzoic acid with thionyl chloride, often in an inert solvent like toluene, effectively yields the corresponding benzoyl chloride. google.com

Carboxylic anhydrides can also be synthesized from this compound. A modern and efficient method involves the use of triphenylphosphine (B44618) oxide as a catalyst in conjunction with oxalyl chloride under mild and neutral conditions. researchgate.net This system generates a highly reactive phosphonium (B103445) intermediate which then reacts with a carboxylate to form the anhydride (B1165640). researchgate.net

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Conditions |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., Toluene) |

| Acid Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent |

| Symmetric Anhydride | Triphenylphosphine Oxide (Ph₃PO), Oxalyl Chloride | Mild, neutral conditions |

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo nucleophilic addition, hydrolysis, and reduction, providing pathways to ketones, carboxylic acids, and amines, respectively.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles like Grignard reagents (R-MgX). libretexts.org The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, yields a ketone. leah4sci.compressbooks.pub The mechanism involves the nucleophilic addition of the Grignard's R-group to the nitrile carbon, forming an intermediate imine salt. leah4sci.com Subsequent hydrolysis of this imine furnishes the ketone. libretexts.orgleah4sci.com

A critical consideration for this compound is the presence of the acidic proton on the carboxylic acid group. This proton is highly reactive towards the strongly basic Grignard reagent and would be rapidly quenched in an acid-base reaction, preventing the desired nucleophilic attack on the cyano group. vedantu.commnstate.edu Therefore, to perform a Grignard reaction on the cyano group, the carboxylic acid must first be protected, typically by converting it into an ester (e.g., a methyl or ethyl ester). masterorganicchemistry.com The reaction would then proceed on the esterified compound, such as Methyl 2-cyano-3-methoxybenzoate, to yield the corresponding ketone after hydrolysis.

The cyano group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically requiring heat. chemguide.co.uk This reaction proceeds via an amide intermediate. chemguide.co.uk

Acidic Hydrolysis : Heating the nitrile under reflux with a strong acid, such as aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will convert the cyano group into a carboxylic acid, liberating an ammonium (B1175870) salt as a byproduct. chemguide.co.uk The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. pressbooks.pubyoutube.com

Basic Hydrolysis : Refluxing the nitrile with an aqueous base, like sodium hydroxide (B78521) (NaOH), yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk

For substrates like this compound, care must be taken during hydrolysis, as harsh acidic or basic conditions can also lead to the cleavage of the methoxy (B1213986) ether linkage (demethylation). google.comgoogle.com

The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common and effective reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines. amazonaws.commasterorganicchemistry.com The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine salt. amazonaws.comyoutube.com

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. bme.hu Catalysts such as palladium on carbon (Pd/C), Raney nickel, or cobalt-based catalysts are frequently used. semanticscholar.orgacs.org The reaction conditions (temperature, pressure, solvent) can be optimized to achieve high selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu Recent developments have also included iron-pincer complexes that can hydrogenate nitriles with good functional group tolerance. scispace.com

Table 3: Common Reactions of the Cyano Group

| Reaction Type | Reagent(s) | Intermediate | Final Product (after workup) |

|---|

Reactivity of the Methoxy Group

Selective cleavage of the methyl-aryl ether bond in this compound to yield the corresponding 3-hydroxy derivative is a synthetically important transformation. The choice of reagent and reaction conditions is crucial to achieve selectivity, especially given the presence of other functional groups.

Several methods exist for the demethylation of aryl methyl ethers, though their application to this specific molecule must consider potential side reactions with the cyano and carboxylic acid moieties. Patent literature describes methods for the selective demethylation of methoxy groups at the ortho position of aromatic carboxylic acids, suggesting that intramolecular interactions can play a role in directing reactivity. epo.org While the methoxy group in the target molecule is at the meta position relative to the carboxyl group, the principles of using specific demethylating agents remain relevant.

Common reagents used for demethylation include strong protic acids, Lewis acids, and nucleophilic agents. For instance, magnesium iodide has been shown to be an effective reagent for the demethylation of aryl methyl ethers, even under solvent-free conditions. rsc.org Studies on enzymatic demethylation have also been conducted. The cytochrome P450 enzyme CYP199A4, for example, can demethylate 4-methoxybenzoic acid efficiently. researchgate.net However, its activity is significantly lower for methoxy groups in the ortho or meta positions, indicating that enzymatic approaches for this compound would require a highly specific biocatalyst. researchgate.net

The table below summarizes potential reagents for the demethylation of the methoxy group, based on general reactivity patterns.

| Reagent Class | Example Reagent(s) | Typical Conditions | Notes on Selectivity and Compatibility |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Highly effective but can be harsh. May interact with the carboxylic acid and cyano groups. Careful control of stoichiometry is needed. |

| Nucleophilic Agents | Pyridine hydrochloride, Lithium iodide (LiI), Magnesium iodide (MgI₂) | High temperatures (e.g., in DMF or pyridine) or solvent-free | Generally milder than strong Lewis acids. Magnesium iodide offers a potentially selective method. rsc.org Pyridine-HCl is a classic reagent for this purpose. epo.org |

| Enzymatic | Cytochrome P450 enzymes (e.g., CYP199A4 variants) | Aqueous buffer, mild pH and temperature | Potentially highly selective but substrate-specific. researchgate.net A suitable enzyme variant would be required for efficient reaction. |

The methoxy group exerts a powerful influence on the reactivity of the benzene (B151609) ring, primarily through electronic effects. As a substituent, it is classified as a strongly activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.commasterorganicchemistry.com

This directing effect stems from the ability of the oxygen atom's lone pair of electrons to participate in resonance with the aromatic π-system. This resonance delocalization increases the electron density at the positions ortho (C2, C4) and para (C6) to the methoxy group, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com In the context of this compound, the methoxy group at C3 directs incoming electrophiles towards positions 2, 4, and 6. organicchemistrytutor.comlibretexts.org

Furthermore, the methoxy group activates the ring, meaning it increases the rate of EAS reactions compared to unsubstituted benzene. masterorganicchemistry.com This activation is a result of the resonance stabilization of the arenium ion intermediate formed during the reaction. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. youtube.comlibretexts.org This activating nature stands in contrast to the deactivating effects of the cyano and carboxylic acid groups present on the same ring.

Aromatic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene ring of this compound is governed by the combined electronic and steric effects of its three substituents: a cyano group (-CN), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH).

The outcome of EAS reactions on this compound is determined by the interplay of the directing effects of the existing substituents. The rate of these reactions is generally reduced due to the presence of two strong electron-withdrawing groups, despite the activating effect of the methoxy group.

The directing influences of the individual groups are summarized below:

-COOH (at C1): A deactivating, meta-directing group. dokumen.pub It directs incoming electrophiles to positions C3 and C5.

-CN (at C2): A deactivating, meta-directing group. masterorganicchemistry.com It directs incoming electrophiles to positions C4 and C6.

-OCH₃ (at C3): An activating, ortho, para-directing group. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to positions C2, C4, and C6.

The regioselectivity of an EAS reaction is a consensus of these effects. The positions on the ring are influenced as follows:

Position 4: Activated by the ortho-directing effect of the methoxy group and the meta-directing effect of the cyano group. This position is a strong candidate for substitution.

Position 5: Activated by the meta-directing effect of the carboxylic acid group.

Position 6: Activated by the para-directing effect of the methoxy group and the meta-directing effect of the cyano group. However, this position is sterically hindered by the adjacent carboxylic acid group at C1.

Position 2: Activated by the ortho-directing effect of the methoxy group, but this position is already substituted with a cyano group.

The powerful activating and directing effect of the methoxy group often dominates over deactivating groups. organicchemistrytutor.com Therefore, substitution is most likely to occur at positions activated by the methoxy group, particularly position 4, which is electronically favored by two of the three substituents and is sterically accessible. Position 6 is also electronically favored but is more sterically hindered.

Table of Predicted Regioselectivity in EAS

| Position | Influence of -COOH (C1) | Influence of -CN (C2) | Influence of -OCH₃ (C3) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C4 | - | meta (directing) | ortho (activating, directing) | High |

| C5 | meta (directing) | - | - | Moderate |

| C6 | Steric Hindrance | meta (directing) | para (activating, directing) | Moderate to Low (due to sterics) |

Nucleophilic aromatic substitution (NAS) is a reaction pathway that is generally unfavorable for simple benzene rings. However, it can proceed readily if the aromatic ring is activated by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to a good leaving group (such as a halide). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, there is no inherent leaving group for a typical NAS reaction. However, we can analyze the influence of the existing substituents on the ring's potential for such a reaction if a leaving group were present.

Activating Groups for NAS: The cyano (-CN) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. Their presence significantly increases the ring's electrophilicity and would stabilize the negative charge of a Meisenheimer complex. The cyano group is particularly effective at this stabilization through resonance. libretexts.org

Deactivating Group for NAS: The methoxy (-OCH₃) group is electron-donating by resonance. This effect would destabilize the negatively charged intermediate, thereby deactivating the ring towards NAS.

Table of Substituent Effects on Nucleophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on NAS Reactivity |

|---|---|---|---|

| -COOH | C1 | Electron-withdrawing | Activating |

| -CN | C2 | Strongly electron-withdrawing | Strongly Activating |

| -OCH₃ | C3 | Electron-donating (resonance) | Deactivating |

Advanced Analytical Method Development for 2 Cyano 3 Methoxybenzoic Acid

Mass Spectrometry-Based Quantification Techniques

LC-MS/MS for Sensitive and Selective Detection

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the highly sensitive and selective quantification of small molecules, including benzoic acid derivatives, in complex mixtures. researchgate.netvu.edu.aumtoz-biolabs.com The coupling of LC, particularly UPLC, with a tandem mass spectrometer combines the high-resolution separation power of chromatography with the specificity of mass analysis.

For the analysis of 2-Cyano-3-methoxybenzoic acid, the mass spectrometer would typically be operated in Multiple Reaction Monitoring (MRM) mode. ub.educabidigitallibrary.org This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (or parent ion), which corresponds to the molecular weight of the target analyte (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻), is selected. This isolated precursor ion is then fragmented in a collision cell, and in the second stage of mass analysis, a specific, characteristic product ion (or daughter ion) is monitored. ugr.es

The transition from a specific precursor ion to a specific product ion is a unique signature for the analyte, providing an exceptionally high degree of selectivity and significantly reducing background noise. cabidigitallibrary.org This allows for the confident detection and accurate quantification of this compound even at very low concentrations in challenging matrices like biological fluids or environmental samples. nih.gov The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters, such as ionization source settings and collision energies, to achieve maximum sensitivity. ub.edu

Table 2: Hypothetical LC-MS/MS MRM Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| Analyte | This compound | --- |

| Molecular Formula | C₉H₇NO₃ | --- |

| Monoisotopic Mass | 177.04 Da | The exact mass of the most abundant isotope of the molecule. uni.lu |

| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is a soft ionization technique suitable for polar molecules. The carboxylic acid group readily deprotonates to form a negative ion. |

| Precursor Ion ([M-H]⁻) | m/z 176.0 | The deprotonated molecule selected in the first quadrupole. |

| Product Ion (Quantifier) | m/z 132.0 | A characteristic fragment ion (e.g., loss of CO₂) used for quantification due to its high intensity and stability. |

| Product Ion (Qualifier) | m/z 104.0 | A second fragment ion (e.g., subsequent loss of CO or C₂H₄) monitored for identity confirmation. |

| Dwell Time | 50 - 150 ms | The time spent acquiring data for a specific MRM transition. |

| Collision Energy (CE) | Optimized Value (e.g., -15 to -25 eV) | The energy applied to induce fragmentation of the precursor ion. |

MALDI-TOF MS for High-Throughput Screening (if applicable)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique primarily used for the analysis of large biomolecules like proteins and peptides. nih.govcreative-proteomics.com Its application to the quantitative analysis of small molecules such as this compound is possible but presents significant challenges. core.ac.ukacs.org

The main principle of MALDI involves co-crystallizing the analyte with an excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing desorption and soft ionization of the analyte, which is then analyzed by a time-of-flight mass analyzer. creative-proteomics.com The primary advantage of MALDI-TOF MS for screening is its speed, as it allows for the rapid analysis of many samples directly from the target plate without the need for chromatographic separation.

However, for small molecules (typically under 500 Da), several issues limit its quantitative applicability. A major problem is the interference from matrix-related ions that dominate the low mass-to-charge (m/z) region of the spectrum. core.ac.ukacs.org Furthermore, the non-homogenous nature of the analyte-matrix co-crystallization process can lead to poor shot-to-shot and sample-to-sample reproducibility, which is a significant drawback for precise quantification. acs.org While strategies to overcome these limitations exist, such as the development of novel matrices or derivatization techniques, LC-MS is generally considered a more robust and reliable choice for the quantitative analysis of small molecules. nih.govnih.gov Therefore, while MALDI-TOF MS could potentially be used for rapid, semi-quantitative, or qualitative high-throughput screening of this compound, it would not be the preferred method for rigorous, validated quantification.

Table 3: Applicability of MALDI-TOF MS for this compound Analysis

| Aspect | Applicability and Considerations |

|---|---|

| High-Throughput Screening | Applicable. The high speed of analysis makes it suitable for screening large numbers of samples quickly. |

| Quantitative Analysis | Limited. Poor reproducibility and matrix interferences in the low mass range are significant challenges for accurate and precise quantification. acs.orgnih.gov |

| Sensitivity | Can be high, but often hampered by matrix background noise. core.ac.uk |

| Selectivity | Lower than LC-MS/MS as there is no prior chromatographic separation to resolve isomers or isobars. |

| Method Development | Requires careful selection of the matrix (e.g., DHBA, CHCA) and optimization of sample preparation techniques to achieve homogeneity. researchgate.net |

Method Validation Parameters for Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. fda.govfda.gov It is a critical requirement for ensuring the reliability and accuracy of analytical data.

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. fda.gov

To establish linearity, a series of calibration standards are prepared at different concentration levels. According to regulatory guidelines, a minimum of five concentration points should be used to construct the calibration curve. scioninstruments.com The response of the analytical instrument (e.g., peak area from UPLC-MS/MS) is plotted against the known concentration of the analyte for each standard.

The relationship between concentration and response is typically evaluated using a linear regression model (y = mx + c). The quality of the fit is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (e.g., ≥ 0.99). researchgate.net The calibration range is defined by the lowest and highest standards on the curve that meet the acceptance criteria for accuracy and precision. validationtechservices.com

Table 5: Example of a Calibration Curve Data for this compound

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 (LLOQ) | 5,250 |

| 5.0 | 26,100 |

| 25.0 | 132,500 |

| 100.0 | 515,200 |

| 250.0 | 1,280,000 |

| 500.0 (ULOQ) | 2,555,000 |

| Linear Regression Equation | Peak Area = 5100 * Concentration + 350 |

| Coefficient of Determination (r²) | 0.9995 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data are hypothetical.

Accuracy and Precision

Accuracy of an analytical method is the measure of the closeness of the experimental value to the true or accepted value. It is a critical parameter in method validation, demonstrating that the method can quantify the analyte of interest with minimal systematic error. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For this compound, this would involve adding known quantities of a certified reference standard to a sample solution and analyzing it with the developed method. The results are usually expressed as a percentage of recovery.

The accuracy of the method is generally evaluated at a minimum of three concentration levels covering the specified range of the analytical procedure. For instance, these could be 80%, 100%, and 120% of the nominal concentration of this compound. Each concentration level should be analyzed in triplicate to ensure the reliability of the results.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is considered at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or by a minimum of six determinations at 100% of the test concentration.

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

The acceptance criteria for both accuracy and precision are dependent on the intended use of the method. For the assay of a bulk drug substance, recovery values are typically expected to be within 98.0% to 102.0%, with an RSD of not more than 2%.

Table 1: Illustrative Accuracy and Precision Data for this compound This data is representative and for illustrative purposes.

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |

|---|---|---|---|---|---|

| 80% | 80.0 | 79.5 | 99.4 | ≤ 2.0 | ≤ 2.0 |

| 100% | 100.0 | 100.2 | 100.2 | ||

| 120% | 120.0 | 119.8 | 99.8 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter that demonstrates the sensitivity of the analytical method.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the determination of impurities or degradation products.

Several methods can be used to determine the LOD and LOQ, including:

Based on Visual Evaluation: This method is used for non-instrumental methods but can also be used for instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected or quantified.

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often determined as the concentration that results in a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: This method is commonly used for chromatographic methods. The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines).

S = the slope of the calibration curve.

For the analysis of this compound, a calibration curve would be constructed using a series of dilute solutions of known concentrations. The standard deviation of the response and the slope of this curve would then be used to calculate the LOD and LOQ.

Table 2: Illustrative LOD and LOQ Data for this compound This data is representative and for illustrative purposes.

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| LOD | Based on Standard Deviation of the Response and the Slope | 0.05 |

| LOQ | Based on Standard Deviation of the Response and the Slope | 0.15 |

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of an analytical procedure is evaluated to ensure that the method is not unduly affected by minor changes in operating conditions.

For a High-Performance Liquid Chromatography (HPLC) method for this compound, typical variations to be assessed during a robustness study would include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

pH of the mobile phase (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

The composition of the mobile phase (e.g., minor changes in the percentage of organic solvent).

The effect of these variations on the analytical results, such as retention time, peak area, and resolution between peaks, is then evaluated.

Ruggedness , often considered as a part of intermediate precision, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This parameter demonstrates the reliability of the method when transferred between different settings.

Table 3: Illustrative Robustness Study Parameters and Acceptance Criteria for this compound Analysis This data is representative and for illustrative purposes.

| Parameter Varied | Variation | Effect on Results (Acceptance Criteria) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | RSD of peak area ≤ 2.0%; Resolution ≥ 2.0 |

| Mobile Phase pH | ± 0.2 | RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5 |

| Column Temperature | ± 5 °C | RSD of peak area ≤ 2.0%; Retention time shift ≤ 5% |

Environmental Fate and Degradation Pathways

Biodegradation Studies of Related Aromatic Compounds

The biodegradation of "2-Cyano-3-methoxybenzoic acid" is anticipated to be carried out by microorganisms capable of utilizing aromatic compounds as a carbon and energy source. The degradation process likely involves a series of enzymatic reactions targeting the different functional groups of the molecule.

Microbial degradation of "this compound" would likely proceed through several key enzymatic steps:

Nitrile Hydrolysis: The cyano group (-CN) is often an initial point of microbial attack. Nitrilase or nitrile hydratase enzyme systems can convert the nitrile group to a carboxylic acid group, forming a dicarboxylic acid derivative. This process is a common detoxification pathway for aromatic nitriles. libretexts.orglumenlearning.comchemistrysteps.com

Demethoxylation (Dealkylation): The methoxy (B1213986) group (-OCH3) can be cleaved by monooxygenase enzymes, resulting in the formation of a hydroxyl group and formaldehyde. This is a crucial step in the degradation of many methoxylated aromatic compounds.

Aromatic Ring Cleavage: Following modifications to the substituent groups, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This is a central mechanism in the aerobic degradation of aromatic compounds, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. researchgate.net For instance, in the degradation of chlorobenzoic acids, catechol is a common intermediate formed before ring cleavage. researchgate.net

Based on the proposed degradation mechanisms, several intermediate metabolites can be hypothesized for the biodegradation of "this compound". The specific intermediates would depend on the sequence of enzymatic attacks.

Table 1: Potential Intermediate Metabolites in the Biodegradation of this compound

| Potential Intermediate | Preceding Degradation Step |

| 3-Methoxyphthalic acid | Nitrile hydrolysis |

| 2-Cyano-3-hydroxybenzoic acid | Demethoxylation |

| Protocatechuic acid derivatives | Aromatic ring hydroxylation |

| Catechol derivatives | Decarboxylation and hydroxylation |

The identification of such metabolites in laboratory studies would be crucial for confirming the exact degradation pathway. For example, in the degradation of 3-phenoxybenzoic acid, metabolites such as phenol and catechol have been identified, indicating the cleavage of the ether bond. researchgate.net

The rate of biodegradation of "this compound" in the environment is influenced by several factors:

pH: Microbial enzymatic activity is highly dependent on pH. Optimal degradation rates typically occur within a specific pH range, which varies depending on the degrading microorganisms.

Temperature: Temperature affects microbial growth and enzyme kinetics. Generally, an increase in temperature up to an optimal point will increase the rate of degradation.

Co-substrates: The presence of other carbon sources can either enhance or inhibit degradation. Some microorganisms may require a primary carbon source for growth before they can degrade the target compound (co-metabolism).

Oxygen Availability: Aerobic degradation, involving oxygenases, is a primary pathway for many aromatic compounds. In anaerobic conditions, different degradation mechanisms, such as reductive dechlorination in chlorinated analogs, would occur. jbarbiomed.com

Abiotic Degradation Processes

In addition to biodegradation, "this compound" can be transformed by abiotic processes in the environment, primarily photolysis and hydrolysis.

Benzoic acid and its derivatives are known to undergo photolysis in the presence of sunlight. researchgate.netresearchgate.net The atmospheric degradation is often initiated by reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. The process can lead to the formation of various photofragments. nih.gov For "this compound," photolysis could involve:

Reaction with Hydroxyl Radicals: •OH radicals can add to the aromatic ring or abstract a hydrogen atom from the methoxy group, initiating a series of oxidative reactions.

Decarboxylation: Photoinduced decarboxylation can occur, leading to the formation of aryl radicals. acs.org

Photochemical Transformation of Functional Groups: The cyano and methoxy groups may also undergo photochemical transformations.

The cyano group of "this compound" can undergo hydrolysis in aqueous environments to form an amide and subsequently a carboxylic acid. google.comgoogle.com This reaction can be catalyzed by acids or bases. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrile is protonated, which increases its susceptibility to nucleophilic attack by water. lumenlearning.com

Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbon atom of the nitrile group.

The rate of hydrolysis is dependent on pH and temperature. While generally a slower process compared to biodegradation for many compounds, it can be a significant degradation pathway in certain environmental compartments.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the chemical compound "this compound" to generate a detailed and scientifically accurate article on its environmental fate, degradation, and analysis as per the requested outline.

Research and analytical methods have been established for related compounds such as substituted benzoic acids, methoxybenzoic acids, and benzonitriles. For instance, studies on substituted benzoic acids show that their degradation kinetics are dependent on the nature of the substituent groups. benthamscience.com Similarly, analytical techniques like chromatography and mass spectrometry are widely used for the environmental monitoring of various organic compounds. researchgate.net

However, specific experimental data, research findings, and validated analytical methodologies concerning the oxidation of this compound by reactive species (OH radicals, NO₃ radicals), its sample preparation in diverse environmental matrices, and its specific detection via chromatographic and spectrometric techniques are not available in the reviewed sources.

Therefore, to ensure scientific accuracy and adhere to the strict requirement of focusing solely on "this compound," the requested article cannot be generated at this time. Writing the article would require speculation and extrapolation from related but distinct chemical structures, which would not meet the required standards of a professional and authoritative scientific document based on detailed research findings.

Host Guest Chemistry and Non Covalent Interactions

Inclusion Complex Formation with Supramolecular Hosts

While specific studies on the inclusion complexes of 2-Cyano-3-methoxybenzoic acid are not extensively documented, valuable insights can be drawn from research on the closely related compound, 2-methoxybenzoic acid (2MBA). The interactions of 2MBA with C-alkyl calix researchgate.netresorcinarene derivatives serve as an excellent model for understanding the potential host-guest chemistry of its cyano-substituted counterpart. uni.lu Calixresorcinarenes are macrocyclic host molecules capable of encapsulating smaller guest molecules within their hydrophobic cavities, driven by non-covalent interactions. uni.lunih.gov

The formation of inclusion complexes between a host and a guest molecule is characterized by its stoichiometry (the ratio of host to guest molecules in the complex) and its binding constant (K), which quantifies the strength of the interaction. For the interaction between 2-methoxybenzoic acid (2MBA) and various C-alkyl calix researchgate.netresorcinarenes (CRA, CMRA, CERA, and CPRA), a 1:1 stoichiometry was determined to be the most predominant species in the solution. uni.lu

The binding constants for these complexes are typically determined using spectroscopic titration data and the Benesi-Hildebrand equation. The calculated binding constants indicate the stability of the formed inclusion complexes. The interaction between 2MBA and C-methylcalix researchgate.netresorcinarene (CMRA) exhibited the highest binding constant among the studied hosts, suggesting a particularly stable complex formation. uni.lu

| Host Molecule | Guest Molecule | Binding Constant (K) in M-1 |

|---|---|---|

| CRA (C-alkyl calix researchgate.netresorcinarene) | 2-Methoxybenzoic Acid | 1.20 x 103 |

| CMRA (C-methylcalix researchgate.netresorcinarene) | 2-Methoxybenzoic Acid | 1.52 x 103 |

| CERA (C-ethylcalix researchgate.netresorcinarene) | 2-Methoxybenzoic Acid | 1.34 x 103 |

| CPRA (C-propylcalix researchgate.netresorcinarene) | 2-Methoxybenzoic Acid | 1.25 x 103 |

Spectroscopic methods are powerful tools for investigating the formation of host-guest complexes. Changes in the absorption (UV-Vis), emission (fluorescence), and vibrational (FTIR) spectra of the guest molecule upon addition of the host provide direct evidence of complexation.

UV-Visible Spectroscopy: In studies of 2-methoxybenzoic acid with calix researchgate.netresorcinarenes, changes in the absorption spectrum of 2MBA were observed upon the addition of the host molecules. The absorption band at 267.0 nm was significantly shifted, indicating that the aromatic part of the 2MBA molecule was encapsulated within the hydrophobic cavity of the calixarene host. uni.lu

Fluorescence Spectroscopy: The fluorescence emission spectrum of 2MBA, with a band at 340.0 nm, also showed significant changes in wavelength and intensity in the presence of the supramolecular hosts. uni.lu These alterations are attributed to the change in the microenvironment of the guest molecule as it moves from the polar aqueous solvent to the nonpolar interior of the host cavity.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can reveal changes in the vibrational modes of functional groups upon complexation. Analysis of the FTIR spectra for 2MBA and its inclusion complexes showed shifts in the stretching frequencies of key functional groups, confirming the presence of non-covalent interactions, such as intermolecular hydrogen bonding and aromatic π-π interactions, between the host and guest. uni.lu

Computational molecular modeling provides detailed insights into the geometry and stability of host-guest complexes. For the 2-methoxybenzoic acid-calix researchgate.netresorcinarene system, molecular modeling studies were performed to determine the most favorable binding orientation and to calculate the complexation energy. uni.lu

Two primary orientations are typically considered: Orientation A, where the methoxy (B1213986) group of 2MBA is oriented towards the cavity of the host, and Orientation B, where the carboxylic acid group is pointed towards the cavity. The calculations revealed that Orientation B was energetically more favorable for all the studied calix researchgate.netresorcinarene derivatives. uni.lu This suggests that the most stable complex involves the inclusion of the carboxylic acid end of the guest molecule into the host cavity.

The complexation energy (ΔE), which is the difference between the energy of the complex and the sum of the energies of the isolated host and guest molecules, provides a measure of the stability of the inclusion complex. More negative values of ΔE indicate a more stable and thermodynamically favorable complex formation. uni.lu

| Inclusion Complex | Complexation Energy (ΔE) in kcal/mol |

|---|---|

| CRA-2MBA | -16.14 |

| CMRA-2MBA | -17.02 |

| CERA-2MBA | -18.21 |

| CPRA-2MBA | -19.11 |

Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing, including hydrogen bonding and π-π stacking.